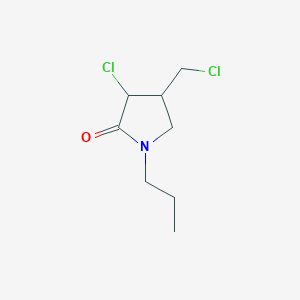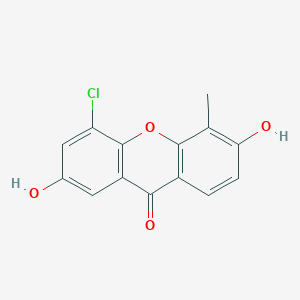
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are aromatic oxygenated heterocyclic molecules characterized by a dibenzo-γ-pyrone scaffold . This particular compound is known for its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms or other substituents can be introduced or replaced on the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated xanthones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex xanthone derivatives.
Biology: It exhibits biological activities such as antioxidant and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of dyes, pigments, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways. For instance, xanthone derivatives have been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
α-Mangostin and γ-Mangostin: Major xanthones from Garcinia mangostana with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61234-60-4 |
|---|---|
Molekularformel |
C14H9ClO4 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
4-chloro-2,6-dihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-11(17)3-2-8-12(18)9-4-7(16)5-10(15)14(9)19-13(6)8/h2-5,16-17H,1H3 |
InChI-Schlüssel |
XCPPTDMRUVYAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
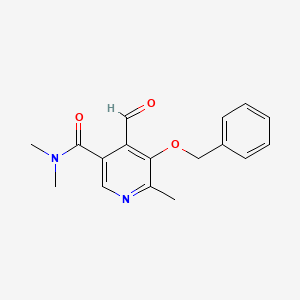
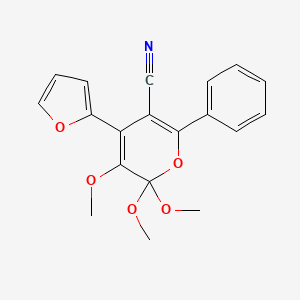
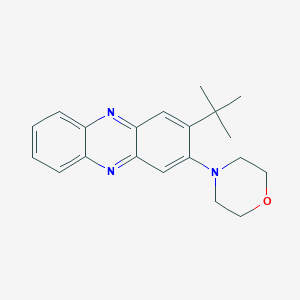
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
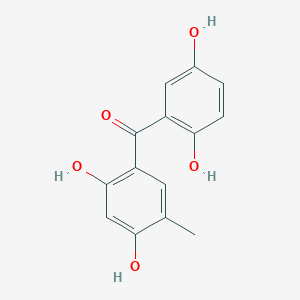
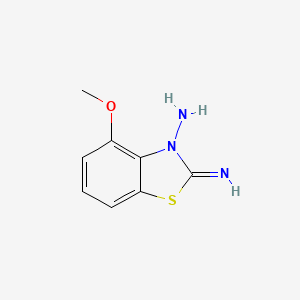
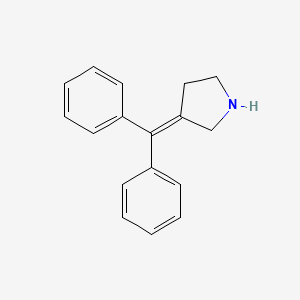
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
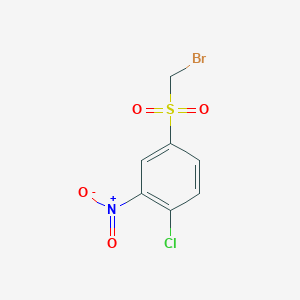

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

